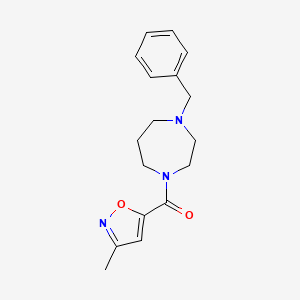
(4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research. BODIPY has unique properties, such as high fluorescence quantum yield, photostability, and low toxicity, which make it an ideal tool for studying biological processes.
作用機序
The mechanism of action of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone involves the absorption of light energy, followed by the emission of fluorescence. (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has a high fluorescence quantum yield, which means that a large proportion of the absorbed light energy is emitted as fluorescence. The fluorescence emission of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can be detected using a fluorescence microscope or a fluorometer.
Biochemical and Physiological Effects:
(4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has low toxicity and does not affect cellular processes significantly. However, it is important to note that the introduction of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone into cells can alter their behavior, and caution should be exercised when interpreting results obtained using (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone.
実験室実験の利点と制限
(4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has several advantages for lab experiments, such as its high fluorescence quantum yield, photostability, and low toxicity. However, it also has some limitations, such as its sensitivity to pH and the need for specialized equipment to detect fluorescence emission.
将来の方向性
There are several future directions for the use of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in scientific research. One direction is the development of new (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone derivatives with improved properties, such as increased fluorescence quantum yield or sensitivity to specific analytes. Another direction is the application of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in vivo, for example, as a fluorescent probe for imaging tumors or other diseases. Additionally, (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone could be used in combination with other imaging techniques, such as magnetic resonance imaging or positron emission tomography, to provide a more comprehensive view of biological processes.
合成法
The synthesis of (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced to form the corresponding amine. The amine is then reacted with an acid chloride to form the (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone core structure. Various modifications can be made to the (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone core structure to alter its properties, such as the introduction of different substituents on the benzene ring or the oxazole ring.
科学的研究の応用
(4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been extensively used in scientific research as a fluorescent probe for imaging biological processes. It has been used to study various cellular processes, such as protein trafficking, membrane dynamics, and intracellular signaling. (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can also be used to study the activity of enzymes, such as proteases and kinases. Additionally, (4-Benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can be used as a sensor for detecting various analytes, such as metal ions, pH, and reactive oxygen species.
特性
IUPAC Name |
(4-benzyl-1,4-diazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-14-12-16(22-18-14)17(21)20-9-5-8-19(10-11-20)13-15-6-3-2-4-7-15/h2-4,6-7,12H,5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGMSNLRJTWWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)

![N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7519249.png)

![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)
![N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)